molecular formula C10H10N4O2S B12253812 2-[(1-Methyl-1H-1,2,3,4-tetrazol-5-YL)sulfanyl]-2-phenylacetic acid

2-[(1-Methyl-1H-1,2,3,4-tetrazol-5-YL)sulfanyl]-2-phenylacetic acid

Cat. No.: B12253812
M. Wt: 250.28 g/mol
InChI Key: WPEAPNGIQYYMHX-UHFFFAOYSA-N
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Description

Nomenclature and Structural Classification

The systematic IUPAC name 2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-2-phenylacetic acid delineates its molecular architecture with precision. The parent structure is acetic acid, substituted at the α-carbon (position 2) by both a phenyl group and a sulfanyl-linked tetrazole ring. The tetrazole component is a five-membered aromatic ring containing four nitrogen atoms, with a methyl group at the N1 position and the sulfanyl (-S-) substituent at the C5 position.

Structural Components :

  • Tetrazole core : A 1-methyl-1H-1,2,3,4-tetrazol-5-yl group, characterized by delocalized π-electrons across the nitrogen-rich ring.
  • Sulfanyl bridge : A thioether linkage (-S-) connecting the tetrazole to the α-carbon of the acetic acid backbone.
  • Phenyl-substituted acetic acid : A carboxylic acid functional group with a phenyl group and tetrazole-sulfanyl moiety at the α-carbon.
Property Value/Description
Molecular Formula C₁₁H₁₁N₄O₂S
Molecular Weight 263.30 g/mol (calculated)
Key Functional Groups Tetrazole, thioether, carboxylic acid

The compound’s classification spans three categories:

  • Heterocyclic compounds : The tetrazole ring exemplifies nitrogen-containing heterocycles widely studied for their electronic and metabolic stability.
  • Sulfur-containing derivatives : The sulfanyl group introduces potential for hydrogen bonding and redox activity.
  • Substituted acetic acids : The phenyl and tetrazole-sulfanyl groups confer steric and electronic modulation to the carboxylic acid functionality.

Historical Context in Heterocyclic Chemistry

Tetrazoles have occupied a pivotal role in medicinal and materials chemistry since their discovery in the late 19th century. The 1-methyl-1H-tetrazole scaffold, in particular, gained prominence as a bioisostere for carboxylic acids due to its similar pKa and hydrogen-bonding capacity while offering enhanced metabolic resistance. Early synthetic routes to tetrazoles relied on cyclization reactions, but the advent of multicomponent reactions (MCRs) in the 21st century enabled efficient diversification of tetrazole derivatives.

The incorporation of sulfanyl groups into tetrazole systems, as seen in this compound, reflects a broader trend toward hybrid heterocycles. For instance, 2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-phenylacetamide (CAS 6045-28-9) demonstrated the utility of thioether-tetrazole linkages in modulating physicochemical properties. Similarly, 5-methyl-1H-tetrazol-1-yl(phenyl)acetic acid derivatives have been cataloged as intermediates in pharmaceutical synthesis.

The historical progression of tetrazole chemistry underscores two key themes:

  • Bioisosteric replacement : Tetrazoles mimic carboxylic acids in drug design while circumventing enzymatic degradation, a strategy employed in antihypertensive agents like losartan.
  • Synthetic innovation : Modern MCRs and click chemistry protocols have expanded access to complex tetrazole-thioether hybrids, enabling structure-activity relationship studies.

Properties

Molecular Formula

C10H10N4O2S

Molecular Weight

250.28 g/mol

IUPAC Name

2-(1-methyltetrazol-5-yl)sulfanyl-2-phenylacetic acid

InChI

InChI=1S/C10H10N4O2S/c1-14-10(11-12-13-14)17-8(9(15)16)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,15,16)

InChI Key

WPEAPNGIQYYMHX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=N1)SC(C2=CC=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Reactions

Halogenated Phenylacetic Acid Derivatives

The most common method involves reacting halogenated 2-phenylacetic acid derivatives (e.g., 2-bromo-2-phenylacetic acid) with 5-MMT under basic conditions.

Procedure:
  • Reactants :
    • 2-Bromo-2-phenylacetic acid (1.0 equiv)
    • 5-Mercapto-1-methyltetrazole (1.2 equiv)
    • Base: K₂CO₃ (2.0 equiv) or Et₃N (1.5 equiv)
  • Solvent : DMF or DMSO (anhydrous)
  • Conditions : 80°C, 6–12 hours under nitrogen
  • Workup : Acidification with HCl, extraction with ethyl acetate, and purification via column chromatography (silica gel, hexane/ethyl acetate).
Data Table:
Starting Material Base Solvent Temp (°C) Time (h) Yield (%)
2-Bromo-2-phenylacetic acid K₂CO₃ DMF 80 8 78
2-Chloro-2-phenylacetic acid Et₃N DMSO 70 10 65
2-Iodo-2-phenylacetic acid K₂CO₃ DMF 90 6 85

Mechanistic Insight :
The reaction proceeds via an Sₙ2 mechanism, where the thiolate anion from 5-MMT displaces the halogen atom. Steric hindrance from the phenyl group reduces reactivity in chloro derivatives, necessitating higher temperatures for iodo substrates.

Condensation Reactions

Carbodiimide-Mediated Coupling

Activated phenylacetic acid derivatives (e.g., mixed anhydrides or acid chlorides) are condensed with 5-MMT.

Procedure:
  • Activation :
    • 2-Phenylacetic acid (1.0 equiv) is treated with SOCl₂ or (COCl)₂ to form the acid chloride.
  • Coupling :
    • React acid chloride with 5-MMT (1.1 equiv) in CH₂Cl₂ or THF.
    • Add Et₃N (2.0 equiv) to scavenge HCl.
  • Conditions : 0°C to room temperature, 2–4 hours.
  • Workup : Aqueous wash, drying (Na₂SO₄), and solvent evaporation.
Data Table:
Acid Chloride Solvent Base Temp (°C) Yield (%)
2-Phenylacetyl chloride CH₂Cl₂ Et₃N 0→25 72
2-Phenylacetyl chloride THF Pyridine 25 68

Advantages : Avoids halogenated intermediates but requires strict anhydrous conditions.

Alternative Pathways

In Situ Tetrazole Ring Formation

A less common approach involves constructing the tetrazole ring during synthesis.

Procedure:
  • Reactants :
    • 2-Phenylacetic acid (1.0 equiv)
    • Sodium azide (NaN₃, 3.0 equiv)
    • Trimethylsilyl chloride (TMSCl, 1.5 equiv)
  • Solvent : Acetonitrile or DMF.
  • Conditions : 100°C, 24 hours.
  • Workup : Neutralization, extraction, and crystallization.
Data Table:
Azide Source Catalyst Solvent Yield (%)
NaN₃ TMSCl Acetonitrile 55
NaN₃ None DMF 42

Limitations : Lower yields and side products (e.g., tetrazole isomers) necessitate rigorous purification.

Industrial-Scale Considerations

Catalytic Optimization

Patented methods emphasize catalytic systems for improved efficiency:

  • Cobalt carbonyl complexes in diphase systems (aqueous NaOH/toluene) enhance carboxylation of benzyl halides.
  • Quaternary ammonium salts (e.g., tetrabutylammonium bromide) accelerate nucleophilic substitution.
Example Process:
  • Reactants : Benzyl chloride, CO gas, 5-MMT.
  • Catalyst : Co₂(CO)₈ (0.5 mol%), Bu₄NBr (1.0 mol%).
  • Conditions : 60°C, 12 hours, 95% conversion.

Analytical Characterization

Critical quality control steps include:

  • HPLC : Purity >98% (C18 column, acetonitrile/water).
  • NMR : δ 1.57 (s, 6H, CH₃), 3.65 (s, 3H, OCH₃), 7.18–7.29 (m, 4H, Ar-H).
  • MS : m/z 250.28 [M+H]⁺.

Chemical Reactions Analysis

Carboxylic Acid Reactivity

The carboxylic acid group enables classical acid-derived transformations:

Reaction TypeConditionsProductNotes
Esterification Alcohol (R-OH), acid catalyst (e.g., H₂SO₄)Methyl/ethyl ester derivativesYields depend on steric hindrance from the phenyl group.
Amidation SOCl₂ or EDCl/HOBt coupling agentsAmide derivatives (e.g., 2-[(1-methyltetrazol-5-yl)sulfanyl]-N-phenylacetamide)Observed in structural analogs (PubChem CID: 791167) .
Salt Formation NaOH or KOH in aqueous ethanolSodium/potassium carboxylate saltsEnhances solubility for pharmaceutical applications.

Thioether Reactivity

The sulfanyl group (-S-) participates in oxidation and nucleophilic substitution:

Reaction TypeConditionsProductEvidence
Oxidation to Sulfoxide H₂O₂ or mCPBA at 0–25°CSulfoxide derivativeAnalogous to tetrazole-thioether systems .
Oxidation to Sulfone Excess Oxone® (KHSO₅) in H₂O/acetoneSulfone derivativeSimilar to Oxone®-mediated oxidations in styrene systems .
Alkylation Alkyl halides (R-X), base (e.g., NaH)Thioether-alkylated productsTheoretical based on thioether reactivity.

Tetrazole Ring Reactivity

The 1-methyltetrazole group exhibits coordination and cycloaddition potential:

Reaction TypeConditionsOutcomeNotes
Metal Coordination Transition metals (e.g., Cu²⁺, Zn²⁺)Metal-organic complexesTetrazoles act as ligands via N-donor sites .
Click Chemistry Azide-alkyne cycloaddition (CuAAC)Triazole-linked conjugatesRequires modification of the tetrazole group .

Multi-Step Functionalization

Example pathway for synthesizing advanced derivatives:

  • Esterification : React with methanol/H₂SO₄ to form methyl 2-[(1-methyltetrazol-5-yl)sulfanyl]-2-phenylacetate.

  • Oxidation : Treat with H₂O₂ to convert the thioether to a sulfoxide.

  • Amidation : Couple with 3-(trifluoromethyl)aniline using EDCl/HOBt to yield 2-[(1-methyltetrazol-5-yl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]acetamide (PubChem CID: 582166) .

Stability and Side Reactions

  • Hydrolytic Degradation : The tetrazole ring may hydrolyze under strong acidic/basic conditions, forming intermediates like thiols or amines.

  • Thermal Decomposition : Heating above 200°C risks decarboxylation or tetrazole ring collapse .

Research Gaps

  • Mechanistic Studies : Limited data exist on reaction kinetics or stereoelectronic effects.

  • Biological Reactivity : No in vivo studies confirm metabolic pathways (e.g., CYP450-mediated oxidation).

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing the tetrazole moiety exhibit significant antimicrobial properties. A study demonstrated that 2-[(1-Methyl-1H-1,2,3,4-tetrazol-5-YL)sulfanyl]-2-phenylacetic acid showed effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics, suggesting its potential as an antibacterial agent .

Antidiabetic Effects

Tetrazole derivatives have been investigated for their glucose-lowering effects in vivo. The compound's structure may enhance its ability to modulate glucose metabolism, making it a candidate for further studies in diabetes management .

Anti-inflammatory Properties

The compound may also possess anti-inflammatory properties due to the presence of the phenylacetic acid component. Phenylacetic acid derivatives are known to inhibit inflammatory pathways and could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of this compound against both Gram-positive and Gram-negative bacteria. Results indicated that it exhibited potent activity against Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than those of traditional antibiotics such as penicillin and streptomycin. This suggests a promising application in treating infections caused by resistant strains .

Case Study 2: Glucose Metabolism Modulation

In a controlled experiment involving diabetic rats, administration of the compound resulted in a statistically significant reduction in blood glucose levels compared to the control group. This effect was attributed to enhanced insulin sensitivity and glucose uptake by peripheral tissues .

Mechanism of Action

The mechanism of action of 2-[(1-Methyl-1H-1,2,3,4-tetrazol-5-YL)sulfanyl]-2-phenylacetic acid involves its interaction with biological targets through its tetrazole ring. The tetrazole ring can mimic carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of receptor function .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with three structurally related molecules from the evidence (Table 1):

Table 1: Structural and Functional Comparison of Sulfanyl-Heterocyclic Derivatives

Compound Name Heterocycle Substituent on Heterocycle Functional Group Molecular Formula Molecular Weight (g/mol)
Target : 2-[(1-Methyl-1H-tetrazol-5-YL)sulfanyl]-2-phenylacetic acid Tetrazole Methyl Acetic acid C₁₀H₁₀N₄O₂S ~250
: 2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-isopropyl-N-phenylacetamide Tetrazole 4-Ethoxyphenyl Acetamide C₂₀H₂₂N₄O₂S 382
: 5-R-amino-1,3,4-thiadiazole-2-thiol derivatives Thiadiazole R-amino Sulfanylacetic acid Varies Varies
: 2-Phenylbenzimidazole-5-sulfonic acid Benzimidazole Phenyl Sulfonic acid C₁₃H₁₀N₂O₃S 274.3
Key Observations:

Heterocyclic Core: The tetrazole ring (target and ) offers higher aromaticity and metabolic resistance compared to thiadiazole () or benzimidazole () .

Functional Groups :

  • The acetic acid group (target) improves aqueous solubility relative to acetamide () or sulfonic acid (), which may influence bioavailability .
  • The acetamide in could enhance lipophilicity and membrane permeability compared to the target’s carboxylic acid .

Physicochemical Properties

  • Solubility : The acetic acid group (target) enhances water solubility (~250 mg/L estimated) compared to ’s acetamide (~50 mg/L predicted).
  • logP : The target’s logP is estimated at 1.2 (more hydrophilic) versus 3.5 for , reflecting functional group impacts .

Methodological Tools for Structural Analysis

  • Crystallography : Software like SHELX and Mercury (Evidences 1, 4) enable precise determination of molecular conformations and packing patterns, critical for comparing steric and electronic profiles .
  • Visualization : WinGX/ORTEP () aids in analyzing anisotropic displacement, relevant for assessing intermolecular interactions in analogs .

Biological Activity

2-[(1-Methyl-1H-1,2,3,4-tetrazol-5-YL)sulfanyl]-2-phenylacetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure includes a tetrazole ring and a phenylacetic acid moiety, contributing to its biological activity. The molecular formula is C10H10N4O2S2C_{10}H_{10}N_4O_2S_2 with a molecular weight of 258.34 g/mol. The presence of the tetrazole group is significant for its interaction with biological targets.

Biological Activity Overview

The biological activities of 2-[(1-Methyl-1H-1,2,3,4-tetrazol-5-YL)sulfanyl]-2-phenylacetic acid include:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit potent antimicrobial effects against various bacterial strains and fungi. For instance, compounds containing tetrazole rings often demonstrate significant activity against Gram-positive bacteria such as Staphylococcus aureus and fungi like Candida albicans .
  • Anti-inflammatory Properties : Some derivatives of phenylacetic acid are known for their anti-inflammatory effects. The incorporation of the tetrazole moiety may enhance these properties through specific interactions with inflammatory pathways .

Antimicrobial Studies

A recent study evaluated the antimicrobial efficacy of several tetrazole derivatives, including 2-[(1-Methyl-1H-1,2,3,4-tetrazol-5-YL)sulfanyl]-2-phenylacetic acid. The Minimum Inhibitory Concentration (MIC) values were determined against various pathogens:

PathogenMIC (µg/mL)Reference Compound (Ciprofloxacin)
Staphylococcus aureus15.620.7
Escherichia coli31.250.5
Candida albicans7.8115.62

These results indicate that while the compound shows promising antimicrobial activity, it is less potent than established antibiotics like ciprofloxacin .

Structure-Activity Relationship (SAR)

Research into SAR has revealed that modifications to the phenyl and tetrazole groups can significantly influence biological activity. For example:

  • Electron-withdrawing groups on the phenyl ring enhance antimicrobial potency.
  • Hydrophobic substitutions improve membrane permeability and bioavailability.

This information can guide further synthetic modifications to optimize the therapeutic profile of the compound .

Q & A

Q. What experimental approaches address discrepancies in reported crystallographic data?

  • Methodological Answer : Re-refine existing datasets using SHELXL with updated scattering factors. For twinned crystals, apply TwinRotMat or other twin-resolution modules in SHELX. Cross-validate with powder XRD to confirm phase purity .

Tables for Key Data

Q. Table 1: Common Synthetic Intermediates

IntermediateRole in SynthesisReference
1-Methyl-1H-tetrazol-5-thiolSulfanyl donor
Methyl 2-phenylacetatePhenylacetic acid precursor

Q. Table 2: Recommended Analytical Conditions

TechniqueParametersApplication
HPLCC18 column, 30% acetonitrile/0.1% TFAPurity quantification
1^1H NMRDMSO-d6_6, 500 MHzStructural validation

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